molecular formula C25H29N3O3 B254060 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

Número de catálogo B254060
Peso molecular: 419.5 g/mol
Clave InChI: RREGMPQZKRUJGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key regulator of cell survival and proliferation, and its dysregulation is associated with many diseases, including cancer.

Mecanismo De Acción

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one targets the protein kinase AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and it promotes cell survival by inhibiting apoptosis and promoting cell cycle progression. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one inhibits AKT by binding to its ATP-binding site, preventing its phosphorylation and activation. This leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have specific biochemical and physiological effects in cancer cells. It inhibits AKT phosphorylation and downstream signaling pathways, leading to decreased cell survival and proliferation. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one also induces apoptosis and cell cycle arrest in cancer cells, and it has been shown to sensitize cancer cells to other anticancer agents. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of specificity for AKT. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in lab experiments. It has a short half-life and low solubility, which can make dosing and administration challenging. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one. One area of focus is the development of new formulations and delivery methods to improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can predict response to 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, which could help guide patient selection in clinical trials. In addition, there is ongoing research into the potential of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in combination with other anticancer agents, as well as its potential in other diseases beyond cancer. Overall, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one is a promising therapeutic agent that has the potential to make a significant impact in the field of cancer research.

Métodos De Síntesis

The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one involves multiple steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,5,7-trimethyl-1H-quinolin-4-one, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques. The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been optimized to increase yield and purity, and it is now widely available for research purposes.

Aplicaciones Científicas De Investigación

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and it has demonstrated efficacy in preclinical models of various types of cancer, including breast, lung, and prostate cancer. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been studied in combination with other anticancer agents, and it has shown synergistic effects in some cases. In addition to cancer, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been investigated for its potential in treating other diseases, such as diabetes and neurodegenerative disorders.

Propiedades

Nombre del producto

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

Fórmula molecular

C25H29N3O3

Peso molecular

419.5 g/mol

Nombre IUPAC

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C25H29N3O3/c1-16-10-17(2)24-21(11-16)26-18(3)20(25(24)29)14-28-8-6-27(7-9-28)13-19-4-5-22-23(12-19)31-15-30-22/h4-5,10-12H,6-9,13-15H2,1-3H3,(H,26,29)

Clave InChI

RREGMPQZKRUJGE-UHFFFAOYSA-N

SMILES isomérico

CC1=CC(=C2C(=C1)N=C(C(=C2O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

SMILES canónico

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.